2-(2,4-dichlorophenoxy)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 4-(methylsulfonyl)phenyl group at position 5 and a 2-(2,4-dichlorophenoxy)acetamide moiety at position 2. The 1,3,4-oxadiazole ring enhances metabolic stability and π-π stacking interactions in biological systems , while the methylsulfonyl group improves solubility and target affinity . Synthetic routes often involve cyclization of carbohydrazides with carbon disulfide or nucleophilic substitution reactions between oxadiazole-thiols and halogenated acetamides .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O5S/c1-28(24,25)12-5-2-10(3-6-12)16-21-22-17(27-16)20-15(23)9-26-14-7-4-11(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVSUUXNALAOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid (2,4-d), are known to mimic the action of plant hormones called auxins.
Mode of Action
Based on the information about 2,4-d, it can be inferred that this compound might act by mimicking the action of auxins, which play a crucial role in various aspects of plant growth and development.
Biochemical Pathways
Similar compounds like 2,4-d are known to affect the physiological processes, perception, and signal transduction under herbicide treatment.
Pharmacokinetics
It’s worth noting that similar compounds like 2,4-d are soluble in water, which could potentially impact their bioavailability.
Result of Action
Compounds like 2,4-d, which mimic the action of auxins, are known to cause uncontrolled and unsustainable growth in plants, leading to stem curling, leaf wilting, and eventually plant death.
Action Environment
It’s worth noting that similar compounds like 2,4-d are widely used in various consumer products due to their broad-spectrum antimicrobial properties. This suggests that the compound’s action might be influenced by various environmental factors.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide , with CAS number 886923-32-6 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, toxicity profiles, and therapeutic potentials.
- Molecular Formula : C17H13Cl2N3O5S
- Molecular Weight : 442.3 g/mol
- Structure : The compound features a dichlorophenoxy group and an oxadiazole moiety, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The presence of the oxadiazole ring is known to enhance the compound's ability to modulate biological processes.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects. The dichlorophenoxy group is often associated with herbicidal activity, which may extend to antibacterial properties.
- Anticancer Potential : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. The specific substitution patterns on the phenyl rings may enhance cytotoxicity against various cancer cell lines.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the cytotoxic effects of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 ± 3 | Induction of apoptosis via caspase activation |
| Compound B | MCF-7 | 12 ± 1 | Inhibition of DNA synthesis |
| This compound | A549 | TBD | TBD |
Note: The specific IC50 values for the target compound are yet to be established in published literature.
Case Studies
A case study examining the effects of similar oxadiazole derivatives on human cancer cell lines demonstrated significant growth inhibition. For instance, a derivative with a methylsulfonyl group showed enhanced activity against lung cancer cells (A549), indicating that modifications at the para position of the phenyl ring can influence potency.
Toxicity Profile
The toxicity profile of this compound is critical for evaluating its safety for potential therapeutic applications.
- Acute Toxicity : Preliminary assessments suggest low acute toxicity; however, detailed toxicological studies are necessary to ascertain specific LD50 values.
- Chronic Toxicity and Carcinogenicity : Similar compounds have been classified as possibly carcinogenic (IARC Group 2B). Long-term exposure studies are required to determine any potential carcinogenic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Heterocycle Impact: The 1,3,4-oxadiazole ring in the target compound and CDD-934506 confers rigidity and enzymatic resistance compared to non-heterocyclic analogues like nitrofen . Thiadiazole derivatives (e.g., compounds in –7) exhibit reduced π-stacking due to sulfur’s larger atomic radius, lowering target affinity relative to oxadiazoles .
Substituent Effects: Methylsulfonyl: Enhances solubility and hydrogen bonding vs. methoxy (CDD-934506) or nitro groups . Sulfanyl vs. Acetamide Linkers: Sulfanyl groups (e.g., CDD-934506) improve thiol-mediated binding but reduce stability under oxidative conditions compared to direct acetamide linkages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
